2-chloro-N-(4-phenyl-1,2-oxazol-5-yl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(4-phenyl-1,2-oxazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-6-10(15)14-11-9(7-13-16-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNCTDRHCGNCKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-phenyl-1,2-oxazol-5-yl)acetamide typically involves the reaction of 4-phenyl-1,2-oxazole-5-amine with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-phenyl-1,2-oxazol-5-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .
Scientific Research Applications
2-chloro-N-(4-phenyl-1,2-oxazol-5-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-phenyl-1,2-oxazol-5-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Variations and Key Properties
The following table summarizes critical structural and physicochemical differences between the target compound and its analogs:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups : The 4-fluorophenyl analog (C₁₁H₈ClFN₂O₂) exhibits a higher predicted boiling point (430.3°C ) and pKa (10.93 ) compared to the target compound, likely due to increased polarity and hydrogen-bonding capacity .
- Heterocycle Modifications : Replacing the oxazole with a benzisoxazole (as in ) introduces a fused aromatic system, which may enhance π-π stacking interactions in biological targets. The oxadiazole analog () offers improved metabolic stability due to reduced susceptibility to enzymatic hydrolysis.
- Steric and Solubility Considerations : The 3-methyl-substituted oxazole () has a lower molecular weight (174.59 g/mol ) and likely higher aqueous solubility compared to the phenyl-substituted target, making it a candidate for preliminary pharmacokinetic studies.
Research Findings and Implications
Spectroscopic Characterization
- NMR and IR Data : The benzisoxazole analog () displays distinct ¹H NMR signals for the chloromethyl group (5.22 ppm) and acetamide methyl (2.11 ppm), along with IR bands for NH (3300 cm⁻¹) and C=O (1611 cm⁻¹) . Similar spectral features are expected for the target compound, though experimental confirmation is needed.
Pharmacological Potential
- The fluorophenyl analog () may exhibit enhanced bioavailability due to fluorine’s electronegativity and metabolic resistance.
Biological Activity
2-chloro-N-(4-phenyl-1,2-oxazol-5-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloroacetamide group linked to a phenyl-oxazole moiety. Its molecular formula is CHClNO, with a molar mass of approximately 224.66 g/mol. The unique structural characteristics contribute to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The exact mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. Notably, it appears to modulate the activity of enzymes involved in cell proliferation and survival, such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial strains | Growth inhibition | |
| Anticancer | Cancer cell lines | Induction of apoptosis |
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:
- Enzyme Inhibition : It inhibits carbonic anhydrases, which are crucial for maintaining acid-base balance in cells and are often overexpressed in tumors .
- Receptor Modulation : The compound may interact with receptors that play roles in cell signaling pathways related to growth and survival.
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various compounds, this compound was tested against multiple pathogenic bacteria. Results indicated a notable reduction in bacterial viability at concentrations as low as 10 µg/mL. The compound was particularly effective against Gram-positive bacteria.
Study 2: Anticancer Mechanisms
A separate investigation focused on the anticancer mechanisms of the compound using human cancer cell lines. The results showed that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM). Flow cytometry analysis revealed that the compound induced apoptosis through the activation of caspase pathways .
Q & A
Q. What are the standard synthesis protocols for 2-chloro-N-(4-phenyl-1,2-oxazol-5-yl)acetamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves reacting 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in the presence of a base like triethylamine. Key steps include:
- Reagent Ratios: A 1:1 molar ratio of amine to chloroacetyl chloride ensures minimal side products.
- Solvent Selection: Dioxane or toluene is preferred for reflux conditions (80–100°C) to enhance reaction efficiency .
- Purification: Recrystallization from pet-ether or ethanol-DMF mixtures improves purity .
- Monitoring: Thin-layer chromatography (TLC) tracks reaction progress and identifies intermediates .
Q. Table 1: Representative Synthesis Conditions
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Dioxane | |
| Temperature | Reflux (~100°C) | |
| Base | Triethylamine | |
| Reaction Time | 4–6 hours |
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies protons on the phenyl, oxazole, and acetamide groups.
- ¹³C NMR confirms carbon environments, especially the chloroacetamide carbonyl (~165–170 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 291.05) .
- HPLC: Purity >95% is achievable using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
Methodological Answer:
- Structural Modifications:
- Vary substituents on the phenyl ring (e.g., electron-withdrawing groups like -NO₂ or -CF₃) to assess electronic effects on bioactivity .
- Replace the oxazole ring with other heterocycles (e.g., thiazole) to probe steric and electronic influences .
- Assays:
- Anticancer: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Antimicrobial: Minimum inhibitory concentration (MIC) tests against E. coli or S. aureus .
Q. Table 2: Example SAR Modifications
| Modification | Biological Test System | Outcome Metric |
|---|---|---|
| 4-NO₂ phenyl substitution | HeLa cells | IC₅₀ reduction |
| Oxazole → thiazole | E. coli MIC | MIC shift |
Q. How can computational methods predict degradation pathways or metabolite formation?
Methodological Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies to identify labile sites (e.g., C-Cl bond cleavage under hydrolytic conditions) .
- Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes to predict oxidative metabolites .
- Software Tools: Gaussian (DFT), GROMACS (MD), and MetaSite for metabolite prediction .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization:
- Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions .
- Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) .
- Purity Verification: HPLC-MS confirms compound integrity; impurities >5% may skew results .
- Stereochemical Analysis: Chiral HPLC or X-ray crystallography rules out enantiomer-specific effects .
Q. How can reaction engineering improve scalability for gram-scale synthesis?
Methodological Answer:
- Flow Chemistry: Continuous flow reactors enhance heat/mass transfer, reducing side reactions .
- Catalyst Screening: Immobilized bases (e.g., polymer-supported Et₃N) simplify purification .
- Process Analytics: In-line FTIR monitors intermediate formation for real-time adjustments .
Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Proteomics: SILAC (stable isotope labeling) identifies protein targets in treated cells .
- Kinase Profiling: Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler™) pinpoint inhibitory activity .
- CRISPR-Cas9 Screening: Genome-wide knockout libraries reveal synthetic lethal interactions .
Q. How do solvent polarity and temperature influence crystallization dynamics?
Methodological Answer:
- Solvent Screening: Use Hansen solubility parameters to identify optimal crystallization solvents (e.g., ethyl acetate for high polarity) .
- Temperature Gradients: Slow cooling from 60°C to 4°C promotes monocrystalline formation for X-ray studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
